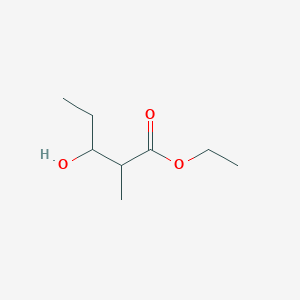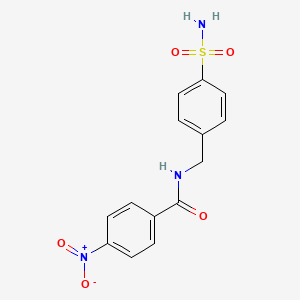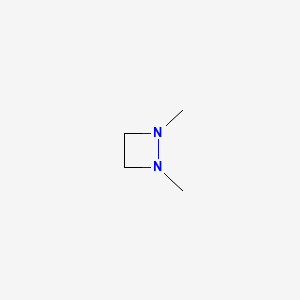
1,2-Diazetidine, 1,2-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diazetidine, 1,2-dimethyl- is a four-membered cyclic hydrazine with the molecular formula C₄H₁₀N₂ and a molecular weight of 86.1356 g/mol . This compound is characterized by its unique structure, which includes two nitrogen atoms in a ring with two methyl groups attached to each nitrogen.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Diazetidine, 1,2-dimethyl- can be synthesized through various methods. One efficient route involves the use of a copper (I)-catalyzed cyclization of commercial materials to form 3-alkylidene-1,2-diazetidines . Another approach includes the synthesis of a similarly substituted 1,2-diazetidine compound followed by free-radical bromination and base-catalyzed debromination .
Industrial Production Methods
While specific industrial production methods for 1,2-Diazetidine, 1,2-dimethyl- are not extensively documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions mentioned above to achieve high yields and purity. This would likely include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Diazetidine, 1,2-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atoms and the ring strain in the four-membered ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize 1,2-Diazetidine, 1,2-dimethyl-.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines. Substitution reactions typically result in the formation of various substituted diazetidines.
Aplicaciones Científicas De Investigación
1,2-Diazetidine, 1,2-dimethyl- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,2-Diazetidine, 1,2-dimethyl- involves its interaction with molecular targets through its nitrogen atoms. The ring strain in the four-membered ring makes it reactive, allowing it to participate in various chemical reactions. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or synthetic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Diazacyclobutene:
1,2-Diazacyclopropane: Another nitrogen-containing ring system with unique structural and electronic properties.
1,2-Dimethylhydrazine: A related compound with two nitrogen atoms but without the ring structure.
Uniqueness
1,2-Diazetidine, 1,2-dimethyl- is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity. This makes it a valuable compound in synthetic chemistry for the formation of complex molecules and strained ring systems .
Propiedades
Número CAS |
67144-62-1 |
|---|---|
Fórmula molecular |
C4H10N2 |
Peso molecular |
86.14 g/mol |
Nombre IUPAC |
1,2-dimethyldiazetidine |
InChI |
InChI=1S/C4H10N2/c1-5-3-4-6(5)2/h3-4H2,1-2H3 |
Clave InChI |
LHUYIRPDEPSBCF-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



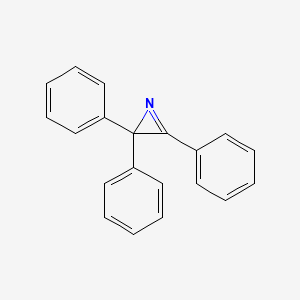
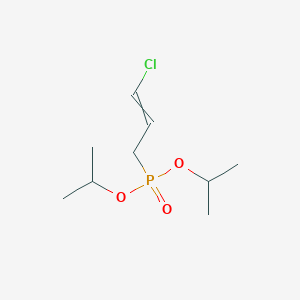
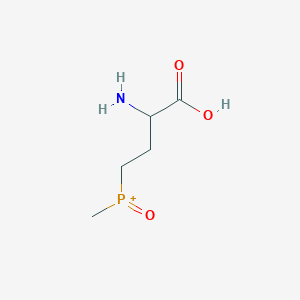
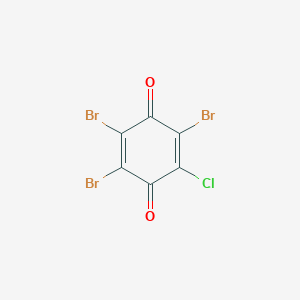
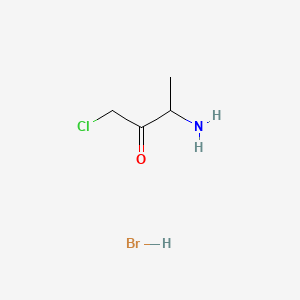
![[6-(4-Chlorophenoxy)pyridin-3-yl]acetic acid](/img/structure/B14653079.png)
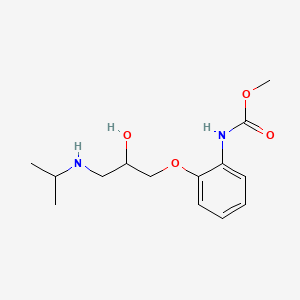
![6-[(7-Ethoxy-3-ethyl-7-methylnon-2-EN-1-YL)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B14653093.png)
![4H-[1,3]thiazolo[5,4-f][1,4]benzothiazine](/img/structure/B14653096.png)
![4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14653103.png)

